molecular formula C17H13N3O B2990317 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile CAS No. 389066-42-6

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile

Cat. No.: B2990317
CAS No.: 389066-42-6
M. Wt: 275.311
InChI Key: AQRYPCAITQBIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile is a fascinating compound. It is an organic molecule characterized by its distinct structure that features a benzimidazole core, a nitrile group, and a p-tolyl group. This molecular configuration confers unique chemical properties and reactivity, making it a subject of interest in various scientific fields.

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They are known to interact with various receptors and enzymes, influencing numerous biological processes .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways due to their interactions with various targets . The downstream effects of these interactions can vary widely, depending on the specific pathways and targets involved .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities, potentially enhancing bioavailability .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific effects would depend on the exact nature of the derivative and its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps. One common approach starts with the condensation of o-phenylenediamine with an aldehyde to form the benzimidazole core. This is followed by nucleophilic addition to introduce the nitrile group, and subsequent steps to incorporate the p-tolyl group. Reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production might involve streamlined and scalable processes such as continuous flow synthesis or catalytic methods to enhance efficiency and reduce costs. Optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for maximizing output and maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile undergoes various chemical reactions, including:

  • Oxidation: Can occur at the benzimidazole core or the p-tolyl group, leading to different oxidative states.

  • Reduction: Typically targets the nitrile group, converting it to an amine or other reduced forms.

  • Substitution: Both electrophilic and nucleophilic substitution reactions can be performed, particularly on the benzimidazole ring and the p-tolyl group.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled atmospheres (e.g., inert gases) and precise temperature management.

Major Products

The major products depend on the specific reactions and conditions but can include oxidized benzimidazole derivatives, reduced nitrile products, and substituted aromatic compounds.

Scientific Research Applications

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile has diverse applications in:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its role in drug design, particularly in developing new therapeutic agents.

  • Industry: Utilized in the manufacture of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Comparing 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile with similar compounds:

  • Benzimidazole derivatives: Share the core structure but differ in substituent groups, affecting their chemical properties and applications.

  • Nitrile-containing compounds: Exhibit varying reactivity based on the surrounding functional groups.

  • Tolyl-substituted compounds: The position and nature of the tolyl group influence the overall reactivity and stability.

List of Similar Compounds

  • Benzimidazole

  • 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-phenylpropanenitrile

  • 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(m-tolyl)propanenitrile

  • 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(o-tolyl)propanenitrile

Hopefully, that gives you an in-depth look at this compound. Curious about any other compounds or chemical reactions?

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(4-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)16(21)13(10-18)17-19-14-4-2-3-5-15(14)20-17/h2-9,21H,1H3,(H,19,20)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKABGNDGDCMSV-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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